molecular formula C26H42O4 B12767504 6-Ethylidene obeticholic acid CAS No. 1947343-07-8

6-Ethylidene obeticholic acid

Cat. No.: B12767504
CAS No.: 1947343-07-8
M. Wt: 418.6 g/mol
InChI Key: NJXXWLPIJNFPHG-VFDZYYAVSA-N
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Description

6-Ethylidene obeticholic acid is a semisynthetic bile acid derivative. It is a modified form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role as a selective agonist of the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, cholesterol, and glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylidene obeticholic acid involves a multi-step process. One notable method includes the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving over 70% yield with impurities controlled below 0.10% .

Industrial Production Methods: Industrial production methods have been developed to improve the synthesis of obeticholic acid. These methods often involve the use of selective oxidants like pyridinium chlorochromate and strong nucleophilic reagents such as iodo-ethane. The process has been optimized to avoid the use of highly toxic reagents and to improve overall yield .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylidene obeticholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate.

    Reduction: Potassium borohydride, cerous chloride.

    Substitution: Iodo-ethane.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .

Scientific Research Applications

6-Ethylidene obeticholic acid has a wide range of scientific research applications:

Mechanism of Action

6-Ethylidene obeticholic acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. Activation of FXR by this compound reduces bile acid synthesis, inflammation, and hepatic fibrosis, thereby improving liver function and reducing disease progression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective agonism of FXR, which provides specific therapeutic benefits in the treatment of liver diseases. Its modified structure enhances its potency and efficacy compared to other bile acids .

Properties

CAS No.

1947343-07-8

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6E,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5+/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1

InChI Key

NJXXWLPIJNFPHG-VFDZYYAVSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Origin of Product

United States

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